(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Prostaglandin E2-d4 (PGE2-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of PGE2 by GC- or LC-mass spectrometry. PGE2 is one of the primary cyclooxygenase products of arachidonic acid and one of the most widely investigated prostaglandins. Its activity influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation. The effects of PGE2 are transduced by at least four distinct receptors designated EP1, EP2, EP3, and EP4. The affinity constants (Kd) of PGE2 for these receptors range from 1-10 nM depending on the receptor subtype and tissue.
Brand Name:
Vulcanchem
CAS No.:
34210-10-1
VCID:
VC0136044
InChI:
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2
SMILES:
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Molecular Formula:
C20H32O5
Molecular Weight:
356.5 g/mol
(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
CAS No.: 34210-10-1
Reference Standards
VCID: VC0136044
Molecular Formula: C20H32O5
Molecular Weight: 356.5 g/mol
CAS No. | 34210-10-1 |
---|---|
Product Name | (Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
Molecular Formula | C20H32O5 |
Molecular Weight | 356.5 g/mol |
IUPAC Name | (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
Standard InChI | InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 |
Standard InChIKey | XEYBRNLFEZDVAW-YOLMOHOWSA-N |
Isomeric SMILES | [2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O |
SMILES | CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Canonical SMILES | CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Appearance | Assay:≥99% deuterated forms (d1-d4)A solution in methyl acetate |
Description | Prostaglandin E2-d4 (PGE2-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of PGE2 by GC- or LC-mass spectrometry. PGE2 is one of the primary cyclooxygenase products of arachidonic acid and one of the most widely investigated prostaglandins. Its activity influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation. The effects of PGE2 are transduced by at least four distinct receptors designated EP1, EP2, EP3, and EP4. The affinity constants (Kd) of PGE2 for these receptors range from 1-10 nM depending on the receptor subtype and tissue. |
Synonyms | (5Z,11α,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dien-1-oic Acid-d4; 7-[3-Hydroxy-2-(3-hydroxy-1-octenyl)-5-oxocyclopentyl]-5-heptenoic Acid-d4; (-)-Prostaglandin E2-d4; (15S)-Prostaglandin E2-d4; Cervidil-d4; Cerviprime-d4; Cerviprost-d4; Dinoprost |
PubChem Compound | 5283031 |
Last Modified | Nov 11 2021 |
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